2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid 2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18063754
InChI: InChI=1S/C10H12N2O4/c13-6-10(12-8(16)11-6)4-5-1-2-9(10,3-5)7(14)15/h5H,1-4H2,(H,14,15)(H2,11,12,13,16)
SMILES:
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid

CAS No.:

Cat. No.: VC18063754

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid -

Specification

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name 2',5'-dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid
Standard InChI InChI=1S/C10H12N2O4/c13-6-10(12-8(16)11-6)4-5-1-2-9(10,3-5)7(14)15/h5H,1-4H2,(H,14,15)(H2,11,12,13,16)
Standard InChI Key ULHHDTOFIUPFIL-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC1CC23C(=O)NC(=O)N3)C(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound, 2',5'-dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid, reflects its intricate architecture . The spiro junction at the bicyclo[2.2.1]heptane and imidazolidine rings creates a rigid three-dimensional framework, while the carboxylic acid group at position 2 and ketone functionalities at positions 2' and 5' introduce polar reactivity. The molecular formula C10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{4} corresponds to a degree of unsaturation of 6, consistent with its bicyclic and heterocyclic components .

Identifiers and Synonyms

Key identifiers include:

  • CAS Registry Number: 1955557-20-6

  • PubChem CID: 122155699

  • DSSTox Substance ID: DTXSID801136482
    Synonyms such as 2',5'-dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-6-carboxylic acid and EN300-267935 are used interchangeably in chemical databases .

Structural and Stereochemical Analysis

Bicyclo[2.2.1]heptane Core

The norbornane-derived bicyclo[2.2.1]heptane system imposes significant steric constraints, stabilizing the molecule’s chair-like conformation. Computational models (e.g., InChIKey: OJDGDTWOPAKPSU-UHFFFAOYSA-N) suggest that the bridgehead carbons (C6 and C2) adopt endo configurations, minimizing torsional strain . The carboxylic acid substituent at C2 further polarizes the electron density, enhancing solubility in polar aprotic solvents .

Imidazolidine Ring and Spiro Connectivity

The imidazolidine ring (positions 4' and 5') is fused via a spiro carbon (C4) to the bicycloheptane. The two ketone groups at C2' and C5' render this ring planar, facilitating π-orbital overlap with adjacent functional groups. NMR studies of analogous spirocyclic compounds indicate that such systems exhibit distinct 1H^1\text{H}- and 13C^{13}\text{C}-chemical shifts for the spiro carbon (δ ~95–105 ppm) .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular formulaC10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular weight224.21 g/mol
SMILESC1C2CC(C1C(=O)O)C3(C2)C(=O)NC(=O)N3
XLogP30.7 (estimated)
Hydrogen bond donors/acceptors3/5

Synthetic Approaches and Reactivity

Reactivity Profile

The carboxylic acid group enables esterification or amidation, while the ketones are susceptible to nucleophilic addition (e.g., Grignard reagents). The spiro carbon’s rigidity may limit conformational flexibility, favoring stereoselective transformations .

Hypothetical Applications and Biological Relevance

Enzyme Inhibition

Imidazolidine-2,4-dione derivatives (e.g., thiazolidinediones) are known inhibitors of tyrosine phosphatases, such as lymphoid-specific tyrosine phosphatase (LYP) . Although this compound’s activity remains untested, its structural similarity to LYP inhibitors suggests potential immunomodulatory applications .

Neurological Targets

Spirocyclic oxindoles, such as horsfiline and rhynchophylline, exhibit affinity for serotonin and NMDA receptors . The bicycloheptane scaffold may confer blood-brain barrier permeability, positioning this compound as a candidate for neurodegenerative disease research.

Research Gaps and Future Directions

  • Synthetic Methodology: Developing efficient routes to access this compound enantioselectively.

  • Pharmacological Screening: Evaluating inhibitory activity against LYP, PTP1B, and other phosphatases.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding modes.

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